molecular formula C16H20BrN B13324294 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Cat. No.: B13324294
M. Wt: 306.24 g/mol
InChI Key: BKSBYAHPNIEZQC-UHFFFAOYSA-N
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Description

5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by cyclopropanation and subsequent spirocyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cycloaddition Reactions: The indole moiety can participate in cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted indoles, cyclopropyl derivatives, and spirocyclic compounds with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indol]-2’-one
  • 5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one

Uniqueness

5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] stands out due to its unique spirocyclic structure and the presence of both a bromine atom and a cyclopropyl group

Properties

Molecular Formula

C16H20BrN

Molecular Weight

306.24 g/mol

IUPAC Name

5-bromo-2-cyclopropylspiro[1,2-dihydroindole-3,1'-cyclohexane]

InChI

InChI=1S/C16H20BrN/c17-12-6-7-14-13(10-12)16(8-2-1-3-9-16)15(18-14)11-4-5-11/h6-7,10-11,15,18H,1-5,8-9H2

InChI Key

BKSBYAHPNIEZQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(NC3=C2C=C(C=C3)Br)C4CC4

Origin of Product

United States

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